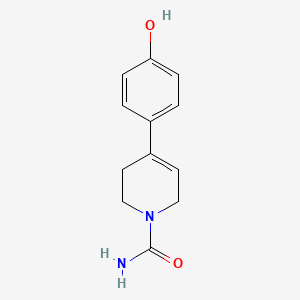

4-(4-hydroxyphenyl)-3,6-dihydropyridine-1(2H)-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction .Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents, products, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This includes studying properties like solubility, melting point, boiling point, polarity, and reactivity .Applications De Recherche Scientifique

Selective and Orally Efficacious Inhibitors

Dihydropyridine derivatives have been identified as potent and selective inhibitors of specific kinase families, demonstrating significant therapeutic potential. For instance, a study on substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides revealed their effectiveness as Met kinase inhibitors. These compounds showed improved enzyme potency and aqueous solubility, with one analog demonstrating complete tumor stasis in preclinical models, leading to its advancement into phase I clinical trials (Schroeder et al., 2009).

Material Science Applications

Polyamides and polyimides based on dihydropyridine derivatives exhibit remarkable properties, including high thermal stability and solubility in various polar solvents. A study using 3,3-Bis[4-(4-aminophenoxy)phenyl]phthalimidine as a monomer to synthesize these polymers showcased their potential in creating transparent, flexible films and their utility in high-temperature applications (Yang & Lin, 1995).

Antihypertensive and Coronary Vessel Dilators

Dihydropyridines bearing carboxy functions have been explored for their antihypertensive and coronary vessel dilating properties. These compounds, through specific structural modifications, have demonstrated potential in therapeutic applications related to hypertension and coronary artery diseases (Abernathy, 1978).

Antitubercular Activity

New derivatives of 1,4-dihydropyridine have shown significant anti-tubercular activity. A study involving the synthesis of such derivatives highlighted their efficacy in inhibiting the growth of Mycobacterium tuberculosis, indicating their potential in treating tuberculosis (Iman et al., 2015).

Mécanisme D'action

Target of Action

The primary target of 4-(4-hydroxyphenyl)-3,6-dihydropyridine-1(2H)-carboxamide is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is a key enzyme in the catabolism of tyrosine in animals and plays a significant role in the cascade of photosynthesis in plants .

Mode of Action

The compound interacts with HPPD, inhibiting its function . The antiproliferative effects of this compound are associated with the inhibition of plasma membrane electron transport in tumor cell lines and primary immune cells . The compound’s interaction with its target leads to changes in the cellular metabolism, affecting the breakdown of tyrosine .

Biochemical Pathways

The inhibition of HPPD affects the catabolism of the amino acid tyrosine . This disruption can lead to a build-up of tyrosine, which can have various downstream effects, including stunted growth and oxidative damage due to a lack of tocopherols (vitamin E) .

Pharmacokinetics

Phenoxodiol, for instance, has a short plasma half-life, leading to a rapid attainment of steady-state levels during continuous intravenous infusion .

Result of Action

The inhibition of HPPD by 4-(4-hydroxyphenyl)-3,6-dihydropyridine-1(2H)-carboxamide can lead to a range of molecular and cellular effects. In animals, the enzyme has an important role in the catabolism of tyrosine, and its inhibition can lead to a build-up of tyrosine, stunting growth and causing oxidative damage .

Action Environment

The action, efficacy, and stability of 4-(4-hydroxyphenyl)-3,6-dihydropyridine-1(2H)-carboxamide can be influenced by various environmental factors. For instance, in the context of agriculture, the use of such compounds as herbicides can be affected by factors such as soil composition, weather conditions, and the presence of other chemicals .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c13-12(16)14-7-5-10(6-8-14)9-1-3-11(15)4-2-9/h1-5,15H,6-8H2,(H2,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZNIYJNXZKXAAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC=C1C2=CC=C(C=C2)O)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-hydroxyphenyl)-3,6-dihydropyridine-1(2H)-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((3,5-Dimethylpiperidin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2821315.png)

![((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)(thiazol-4-yl)methanone](/img/structure/B2821316.png)

![N-(2,6-dimethylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2821318.png)

![1-methyl-6-(2-morpholin-4-ylethyl)-4-phenyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2821319.png)

![Methyl 5-oxospiro[2.3]hexane-1-carboxylate](/img/structure/B2821322.png)

![7-Chloro-4-methyl-2-(4-(methylsulfonyl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2821330.png)

![2-chloro-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2821331.png)

![3-allyl-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2821332.png)